N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide
Description
N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzimidazole core substituted with bromine and a thiophene ring substituted with chlorine and sulfonamide
Properties
Molecular Formula |
C11H7BrClN3O3S2 |
|---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
N-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide |
InChI |
InChI=1S/C11H7BrClN3O3S2/c12-5-3-7-8(15-11(17)14-7)4-6(5)16-21(18,19)10-2-1-9(13)20-10/h1-4,16H,(H2,14,15,17) |
InChI Key |
LGXVBDLGDSRIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=C(C=C3C(=C2)NC(=O)N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-oxo-2,3-dihydro-1H-benzimidazole and 5-chlorothiophene-2-sulfonyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-chlorothiophene-2-sulfonamide include:
- N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chloroacetamide
- 5-chloro-2-thiophenesulfonamide derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
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